Betulinic acid

Catalog No.
S548602
CAS No.
472-15-1
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betulinic acid

CAS Number

472-15-1

Product Name

Betulinic acid

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1

InChI Key

QGJZLNKBHJESQX-FZFNOLFKSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-epi-betulinic acid, betulic acid, betulinic acid

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Description

The exact mass of the compound Betulinic acid is 456.36035 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113090. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-tumor Activity

BA has emerged as a promising candidate in cancer research due to its observed anti-tumor effects. Studies have shown that BA can induce apoptosis (programmed cell death) in various cancer cell lines []. Researchers are investigating the mechanisms behind this effect, which may involve multiple pathways within the cell [].

Other Areas of Research

Beyond its anti-tumor properties, BA is being explored for its potential applications in other areas:

  • Anti-inflammatory effects: BA may possess anti-inflammatory properties, suggesting its possible use in inflammatory diseases [].
  • Antiviral activity: Some studies suggest that BA might have antiviral activity against certain viruses, including HIV and influenza [].
  • Other potential benefits: BA is also being investigated for its potential effects on malaria, diabetes, and liver health [, ].

Betulinic acid is a naturally occurring pentacyclic triterpenoid with the chemical formula C30H48O3. It is primarily derived from the bark of the white birch (Betula pubescens) and is known for its diverse biological activities, including antiretroviral, antimalarial, anti-inflammatory, and anticancer properties. The compound features a unique structure characterized by a double bond at position 20(29) and hydroxyl and carboxy substituents at positions 3 and 28, respectively . Betulinic acid has gained attention in medicinal chemistry due to its ability to induce apoptosis in cancer cells and inhibit various viral infections .

The mechanism of action of betulinic acid is complex and depends on the specific biological effect. Here are some key points:

  • Anti-cancer activity: Betulinic acid is believed to target cancer cells through multiple mechanisms, including:
    • Inhibition of topoisomerase enzymes, which are essential for DNA replication.
    • Induction of apoptosis (programmed cell death) by affecting mitochondrial function and caspase activation [].
    • Disruption of cancer cell signaling pathways.
  • Anti-inflammatory activity: Betulinic acid may reduce inflammation by inhibiting the NF-κB signaling pathway, which plays a key role in inflammatory responses.

Betulinic acid can undergo various chemical transformations to yield derivatives with enhanced biological activity. Notable reactions include:

  • Hydroxylation: This process can introduce hydroxyl groups at different positions, increasing solubility and bioactivity .
  • Acetylation: Acetylation of betulinic acid can modify its pharmacokinetic properties, potentially improving its therapeutic efficacy .
  • Oxidation: Oxidative reactions can convert betulinic acid into more reactive species that may exhibit different biological activities .

These reactions highlight the versatility of betulinic acid in synthetic organic chemistry.

Betulinic acid exhibits a range of biological activities:

  • Anticancer Activity: It induces apoptosis in various cancer cell lines through mitochondrial pathways, leading to cytochrome c release and caspase activation. This mechanism allows it to bypass resistance mechanisms associated with conventional chemotherapeutics .
  • Antiviral Properties: Betulinic acid has shown efficacy against several viruses, including human immunodeficiency virus and herpes simplex virus, by interfering with viral replication .
  • Anti-inflammatory Effects: The compound also possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

The synthesis of betulinic acid can be accomplished through various methods:

  • From Betulin: The most common method involves the oxidation of betulin using reagents such as chromic oxide or potassium permanganate. This process typically yields betulinic acid with moderate to high efficiency (up to 90%) depending on the conditions used .
  • Biotechnological Approaches: Recent advances have utilized engineered yeast strains to produce betulinic acid from simple sugars via the mevalonate pathway, demonstrating the potential for sustainable production methods .
  • One-step Catalytic Methods: Newer synthetic routes involve one-step catalytic conversions using TEMPO-type catalysts under mild conditions, which simplify the synthesis process and enhance yields .

Betulinic acid has several promising applications:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is being explored as a lead compound for drug development against various diseases .
  • Cosmetics: Its anti-inflammatory properties make it suitable for use in skincare products aimed at reducing inflammation and promoting skin health .
  • Nutraceuticals: Betulinic acid is also investigated for its potential health benefits when included in dietary supplements .

Research indicates that betulinic acid interacts with multiple molecular targets within cells. It has been shown to modulate signaling pathways involved in apoptosis and cell proliferation. For example, studies have demonstrated that betulinic acid can activate caspases, leading to programmed cell death in cancer cells while sparing normal cells . Additionally, it may influence mitochondrial function, contributing to its anticancer effects.

Betulinic acid shares structural similarities with several other triterpenoids. Here are some notable compounds:

CompoundStructure TypeKey ActivitiesUnique Features
BetulinTriterpenoidAntioxidantPrecursor to betulinic acid
LupeolTriterpenoidAnti-inflammatoryExhibits lower cytotoxicity than betulinic acid
Ursolic AcidTriterpenoidAntitumor, anti-inflammatoryStronger anti-inflammatory effects
Oleanolic AcidTriterpenoidAntioxidantSimilar structure but different bioactivity

Betulinic acid is unique among these compounds due to its potent anticancer activity specifically through mitochondrial pathways, whereas others may not exhibit such targeted effects on cancer cells .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

8.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

316 - 318 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G6A18707N

Pharmacology

Betulinic Acid is a pentacyclic lupane-type triterpene derivative of betulin (isolated from the bark of Betula alba, the common white birch) with antiinflammatory, anti-HIV and antineoplastic activities. Betulinic acid induces apoptosis through induction of changes in mitochondrial membrane potential, production of reactive oxygen species, and opening of mitochondrial permeability transition pores, resulting in the release of mitochondrial apogenic factors, activation of caspases, and DNA fragmentation. Although originally thought to exhibit specific cytotoxicity against melanoma cells, this agent has been found to be cytotoxic against non-melanoma tumor cell types including neuroectodermal and brain tumor cells.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

472-15-1

Wikipedia

Betulinic_acid
Gadolinium_oxysulfide

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15
1: Chaouki W, Leger DY, Eljastimi J, Beneytout JL, Hmamouchi M. Antiproliferative effect of extracts from Aristolochia baetica and Origanum compactum on human breast cancer cell line MCF-7. Pharm Biol. 2010 Mar;48(3):269-74. PubMed PMID: 20645812.
2: Parrondo R, Pozas Ade L, Reiner T, Rai P, Perez-Stable C. NF-kappaB activation enhances cell death by antimitotic drugs in human prostate cancer cells. Mol Cancer. 2010 Jul 9;9:182. PubMed PMID: 20618955.
3: Li Y, He K, Huang Y, Zheng D, Gao C, Cui L, Jin YH. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells. Mol Carcinog. 2010 Jul;49(7):630-40. PubMed PMID: 20564340.
4: Eichenmüller M, Hemmerlein B, von Schweinitz D, Kappler R. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma. Br J Cancer. 2010 Jun 29;103(1):43-51. Epub 2010 Jun 1. PubMed PMID: 20517313; PubMed Central PMCID: PMC2905279.
5: Cheng MJ, Chen JJ, Wu MD, Yang PS, Yuan GF. Isolation and structure determination of one new metabolite isolated from the red fermented rice of Monascus purpureus. Nat Prod Res. 2010 Jun;24(10):979-88. PubMed PMID: 20496238.
6: Ahmad FB, Ghaffari Moghaddam M, Basri M, Abdul Rahman MB. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis. Biosci Biotechnol Biochem. 2010;74(5):1025-9. Epub 2010 May 7. PubMed PMID: 20460723.
7: Kommera H, Kaluderović GN, Dittrich S, Kalbitz J, Dräger B, Mueller T, Paschke R. Carbamate derivatives of betulinic acid and betulin with selective cytotoxic activity. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3409-12. Epub 2010 Apr 18. PubMed PMID: 20451375.
8: Chadalapaka G, Jutooru I, Burghardt R, Safe S. Drugs that target specificity proteins downregulate epidermal growth factor receptor in bladder cancer cells. Mol Cancer Res. 2010 May;8(5):739-50. Epub 2010 Apr 20. PubMed PMID: 20407012; PubMed Central PMCID: PMC2872686.
9: da Silveira CV, Trevisan MT, Rios JB, Erben G, Haubner R, Pfundstein B, Owen RW. Secondary plant substances in various extracts of the leaves, fruits, stem and bark of Caraipa densifolia Mart. Food Chem Toxicol. 2010 Jun;48(6):1597-606. Epub 2010 Mar 27. PubMed PMID: 20347919.
10: Eder-Czembirek C, Erovic BM, Czembirek C, Brunner M, Selzer E, Pötter R, Thurnher D. Betulinic Acid a Radiosensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines. Strahlenther Onkol. 2010 Feb 22. [Epub ahead of print] PubMed PMID: 20339825.

Explore Compound Types